Pyrrolo[2,3-d]pyrimidine derivative 10
Descripción
Structure
3D Structure
Propiedades
Fórmula molecular |
C31H36N8O2 |
|---|---|
Peso molecular |
552.7 g/mol |
Nombre IUPAC |
7-(4-tert-butylphenyl)-2-[[5-(3,8-diazabicyclo[3.2.1]octane-3-carbonyl)pyridin-2-yl]amino]-N,N-dimethylpyrrolo[2,3-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C31H36N8O2/c1-31(2,3)21-7-11-24(12-8-21)39-25(29(41)37(4)5)14-20-16-33-30(36-27(20)39)35-26-13-6-19(15-32-26)28(40)38-17-22-9-10-23(18-38)34-22/h6-8,11-16,22-23,34H,9-10,17-18H2,1-5H3,(H,32,33,35,36) |
Clave InChI |
VTSDFHMWTKRCAL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)N2C(=CC3=CN=C(N=C32)NC4=NC=C(C=C4)C(=O)N5CC6CCC(C5)N6)C(=O)N(C)C |
Origen del producto |
United States |
Synthetic Methodologies and Strategies for Pyrrolo 2,3 D Pyrimidine Derivatives
Classical Approaches to Pyrrolo[2,3-d]pyrimidine Ring Systems
The formation of the fused pyrrolo[2,3-d]pyrimidine ring system has been accomplished through numerous classical and modern synthetic routes. Traditional methods often involve the construction of the pyrrole (B145914) ring onto a pre-existing pyrimidine (B1678525) core. This can be achieved by the cyclization of appropriately substituted pyrimidines. researchgate.netgoogle.com More contemporary approaches frequently employ transition-metal catalysis to facilitate C-C and C-N bond formation, offering efficient and modular access to a diverse array of derivatives. researchgate.net
Palladium catalysis is a cornerstone in the synthesis and functionalization of the pyrrolo[2,3-d]pyrimidine scaffold. researchgate.net Various palladium-catalyzed cross-coupling reactions, including Sonogashira, Suzuki, Stille, Heck, and Buchwald-Hartwig aminations, have been extensively utilized to introduce a wide range of substituents onto the heterocyclic core. researchgate.netmdpi.com
The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is a common method for constructing the pyrrole ring. For instance, reacting 5-halopyrimidines with terminal acetylenes in the presence of a palladium catalyst can lead to an intermediate that subsequently undergoes cyclization to form the pyrrolo[2,3-d]pyrimidine system. researchgate.netjst.go.jp Similarly, Suzuki and Stille couplings are employed to introduce aryl, heteroaryl, or vinyl groups at various positions, typically C4, C5, or C6, starting from the corresponding halogenated precursors. researchgate.netacs.orgresearchgate.net
The Buchwald-Hartwig C-N cross-coupling reaction has proven particularly effective for synthesizing 4-amino-pyrrolo[2,3-d]pyrimidine derivatives, which are key components of many kinase inhibitors. mdpi.comnih.gov This reaction allows for the efficient coupling of amines with 4-chloropyrrolo[2,3-d]pyrimidines. nih.gov Furthermore, palladium-catalyzed direct C-H arylation has emerged as a powerful tool for late-stage functionalization, enabling the introduction of aryl groups at positions like C6 without the need for pre-functionalized starting materials. acs.orgresearchgate.net
| Palladium-Catalyzed Reaction | Purpose in Synthesis | Typical Precursor | Reference |
| Sonogashira Coupling | Pyrrole ring formation / C5-alkynylation | 5-Halopyrimidine | researchgate.netresearchgate.net |
| Suzuki Coupling | C-C bond formation (arylation/vinylation) | Halogenated Pyrrolo[2,3-d]pyrimidine | researchgate.netmdpi.com |
| Buchwald-Hartwig Amination | C-N bond formation (amination) | 4-Chloro-pyrrolo[2,3-d]pyrimidine | mdpi.comnih.gov |
| Heck Coupling | C-C bond formation (alkenylation) | Halogenated Pyrrolo[2,3-d]pyrimidine | researchgate.net |
| Stille Coupling | C-C bond formation (arylation/vinylation) | Halogenated Pyrrolo[2,3-d]pyrimidine | researchgate.net |
| Direct C-H Arylation | C6-Arylation | Pyrrolo[2,3-d]pyrimidine | acs.orgresearchgate.net |
Copper-catalyzed reactions have gained prominence as a cost-effective and less toxic alternative to palladium-catalyzed methods for synthesizing pyrrolo[2,3-d]pyrimidines. researchgate.nettandfonline.com These reactions are particularly effective for Sonogashira-type couplings and subsequent cyclizations to form the pyrrole ring. researchgate.nettandfonline.com
A notable example involves the reaction of substituted 5-bromopyrimidin-4-amines with terminal alkynes, catalyzed by a copper(I) salt, often in the presence of a ligand like 6-methylpicolinic acid. researchgate.nettandfonline.com This one-pot protocol facilitates both the C-C bond formation and the subsequent intramolecular cyclization to yield the desired pyrrolo[2,3-d]pyrimidine scaffold in moderate to excellent yields. tandfonline.com This approach offers several advantages, including milder reaction conditions, broader substrate scope, and avoidance of expensive and toxic palladium catalysts. researchgate.nettandfonline.com The development of such green and economical methods is crucial for the large-scale synthesis of these important heterocyclic compounds. tandfonline.comfigshare.com
Photocyclization represents an alternative strategy for constructing the pyrrolo[2,3-d]pyrimidine ring system. This method typically involves the irradiation of a pyrimidine derivative bearing a reactive side chain that can undergo intramolecular cyclization upon photoactivation. jst.go.jp
One specific approach involves the photocyclization of 4-azidopyrimidines that have an olefinic functional group at the 5-position. Upon exposure to UV light, the azide (B81097) group is thought to form a reactive nitrene intermediate, which then attacks the adjacent olefinic bond, leading to the formation of the pyrrole ring and completing the fused heterocyclic system. jst.go.jp
Targeted Synthesis of Pyrrolo[2,3-d]pyrimidine Derivative 10
The specific synthesis of 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid, designated here as derivative 10 , provides a practical example of the strategies employed to create functionalized members of this compound class. researchgate.nettandfonline.com The synthesis starts from a precursor aldehyde and involves a key oxidation step.
The immediate precursor for derivative 10 is 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde (9 ). researchgate.nettandfonline.com This aldehyde is typically prepared through a multi-step sequence starting from 5-bromo-2,4-dichloropyrimidine (B17362). The key step in forming the core structure is a Sonogashira coupling/cyclization reaction between a cyclopentylamine-substituted pyrimidine and an acetylene (B1199291) derivative, followed by hydrolysis of an acetal (B89532) protecting group to reveal the aldehyde functionality of compound 9 . researchgate.net
The final step in the synthesis of derivative 10 is the oxidation of the aldehyde group in precursor 9 to a carboxylic acid. researchgate.nettandfonline.com Researchers have reported multiple methods to achieve this transformation.
One reported method involves using Oxone (potassium peroxymonosulfate) as the oxidant in a solvent such as dimethylformamide (DMF) at room temperature. This reaction proceeds to completion, and upon addition of water, the desired carboxylic acid 10 precipitates as a white solid in high yield (85%). researchgate.nettandfonline.com
An alternative, more environmentally benign "green" chemistry approach utilizes a catalytic system of (2,2,6,6-tetramethyl-1-piperidinyloxy) radical (TEMPO) with sodium chlorite (B76162) (NaClO₂) as the stoichiometric oxidant and sodium hypochlorite (B82951) (NaClO, bleach) as a co-catalyst. This reaction is performed in a buffered acetonitrile/water mixture at a slightly elevated temperature (35°C) and also provides the target carboxylic acid 10 in good yield (80%). tandfonline.com This method avoids the use of heavy metal oxidants and is considered more eco-friendly. researchgate.nettandfonline.com
| Oxidation Method | Reagents | Solvent | Yield (%) | Reference |
| Method A | Oxone | DMF | 85 | researchgate.nettandfonline.com |
| Method B | TEMPO (cat.), NaClO₂, NaClO (cat.) | CH₃CN / Phosphate Buffer | 80 | tandfonline.com |
Derivatization Strategies of this compound
The targeted derivatization of advanced pyrrolo[2,3-d]pyrimidine scaffolds is crucial for modulating their biological activity. A key strategy involves the direct halogenation of the pyrrole ring within a tricyclic system. Specifically, the 3-position of the 2-(4-chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one core (Compound 6a) has been successfully functionalized using N-halosuccinimides (NXS). mdpi.com
The synthesis of these halogenated derivatives, termed compounds 10a-c, is achieved by reacting the precursor molecule with an appropriate N-halosuccinimide, such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS), in dichloromethane (B109758) (DCM). mdpi.com For the synthesis of the chloro-derivative (10a), the reaction mixture is refluxed for one hour. mdpi.com In contrast, the bromo- (10b) and iodo- (10c) derivatives are formed at room temperature. mdpi.com This electrophilic substitution reaction provides a direct and efficient pathway to introduce halogen atoms at a specific position, yielding the desired products in good yields. mdpi.com
| Compound | R (Halogen) | Halogenating Agent | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|
| 10a | Cl | N-Chlorosuccinimide (NCS) | 77 | 161–163 |
| 10b | Br | N-Bromosuccinimide (NBS) | 56 | 135–136 |
| 10c | I | N-Iodosuccinimide (NIS) | 75 | 168–169 |
Advanced Synthetic Protocols for Functionalized Pyrrolo[2,3-d]pyrimidine Derivatives
The development of novel and efficient synthetic routes to functionalized pyrrolo[2,3-d]pyrimidines is an active area of research, driven by the therapeutic potential of this scaffold. Advanced protocols, including multicomponent reactions and transition-metal-catalyzed cross-couplings, offer powerful tools for creating molecular diversity.
One-Pot Multicomponent Reactions (MCRs)
One-pot, three-component reactions represent a highly efficient and environmentally friendly approach for synthesizing polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives. scielo.org.mxresearchgate.net This methodology involves the reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives in the presence of a catalyst. scielo.org.mx A particularly effective green protocol utilizes tetra-n-butylammonium bromide (TBAB) as a catalyst in ethanol (B145695) at 50 °C. scielo.org.mxresearchgate.netjmcs.org.mx This method is lauded for its high yields (typically 73-95%), simple procedure, short reaction times, and mild conditions. scielo.org.mx
The reaction proceeds by combining the three starting materials, and the use of TBAB facilitates the cascade of reactions, including Knoevenagel condensation, Michael addition, and intramolecular heterocyclization, to form the final pyrrolo[2,3-d]pyrimidine product in a single step. scielo.org.mxresearchgate.net
| Compound | Ar (from Arylglyoxal) | Barbituric Acid Derivative | Time (min) | Yield (%) |
|---|---|---|---|---|
| 4a | C6H5 | Barbituric acid | 65 | 90 |
| 4b | 4-MeC6H4 | Barbituric acid | 60 | 95 |
| 4c | 4-ClC6H4 | Barbituric acid | 70 | 85 |
| 4d | 4-NO2C6H4 | Barbituric acid | 80 | 75 |
| 4e | C6H5 | Thiobarbituric acid | 65 | 88 |
| 4f | 4-MeC6H4 | Thiobarbituric acid | 60 | 92 |
| 4g | 4-ClC6H4 | Thiobarbituric acid | 70 | 83 |
| 4h | 4-NO2C6H4 | Thiobarbituric acid | 80 | 73 |
| 4i | C6H5 | 1,3-Dimethylbarbituric acid | 65 | 93 |
| 4j | 4-MeC6H4 | 1,3-Dimethylbarbituric acid | 60 | 94 |
| 4k | 4-ClC6H4 | 1,3-Dimethylbarbituric acid | 70 | 87 |
| 4l | 4-NO2C6H4 | 1,3-Dimethylbarbituric acid | 80 | 79 |
N-Alkylation Strategies
N-alkylation is a fundamental strategy for introducing substituents onto the nitrogen atoms of the pyrrolo[2,3-d]pyrimidine core, which can significantly influence the compound's properties. One documented approach involves the selective N-alkylation of a pyrimidine precursor prior to the formation of the fused pyrrole ring. For instance, 5-bromo-2,4-dichloropyrimidine can be selectively alkylated at the N-4 position with cyclopentylamine (B150401) to afford 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine. tandfonline.comresearchgate.net This step is a critical part of a multi-step synthesis, demonstrating that specific nitrogen atoms on the pyrimidine ring can be targeted for functionalization. tandfonline.com More broadly, various N-alkylation methods have been developed for pyrimidines using heterogeneous catalysts, which offer an efficient and environmentally friendly route to N1-alkylpyrimidines. ias.ac.in
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, and it has been extensively used to synthesize arylated pyrrolo[2,3-d]pyrimidine derivatives. bohrium.comnih.gov This palladium-catalyzed reaction couples an organoboron reagent (like an arylboronic acid) with a halide or triflate. bohrium.comnih.gov The reaction has been successfully applied to introduce aryl groups at the C-4, C-5, and C-6 positions of the pyrrolo[2,3-d]pyrimidine scaffold. bohrium.comacs.org For example, a synthetic route to triaryl pyrrolo[2,3-d]pyrimidines utilizes Suzuki-Miyaura conditions with catalysts like Pd(PPh3)4 or PdCl2(PPh3)2 to achieve C-4 and C-5 diarylation. bohrium.com This methodology is crucial in the synthesis of complex molecules, such as inhibitors for Colony-Stimulating Factor 1 Receptor (CSF1R), where aryl and pyridyl moieties are installed at various positions on the core structure. nih.gov
Buchwald-Hartwig C-N Cross-Coupling Reactions
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, providing a direct method for synthesizing aryl amines from aryl halides. wikipedia.org This reaction has become a cornerstone in medicinal chemistry for functionalizing heterocyclic scaffolds. In the context of pyrrolo[2,3-d]pyrimidines, it has been employed to synthesize a series of derivatives designed as potent kinase inhibitors. nih.govnih.gov For example, optimized Buchwald-Hartwig C-N cross-coupling reactions were used to prepare derivatives that covalently block mutant Epidermal Growth Factor Receptor (EGFR) activity. nih.gov The reaction typically involves a palladium catalyst (e.g., Pd(OAc)2), a phosphine (B1218219) ligand (e.g., BINAP), and a base (e.g., cesium carbonate) to couple a halo-pyrrolo[2,3-d]pyrimidine with a desired amine. nih.govwikipedia.org This strategy has also been integrated into cascade reactions to build more complex heterocyclic systems like pyrido[2,3-d]pyrimidines. rsc.org
Ring Cyclization Strategies for Novel Scaffolds
The construction of the fused pyrrolo[2,3-d]pyrimidine ring system itself is a critical aspect of its chemistry. Various ring cyclization strategies have been developed to build this bicyclic scaffold from simpler precursors. One prominent strategy involves a Sonogashira coupling followed by an intramolecular cyclization. bohrium.com In this approach, a 5-alkynylpyrimidine, prepared via a Sonogashira reaction from a dihalopyrimidine, undergoes an intramolecular cyclization to form the fused pyrrole ring, yielding the bicyclic pyrrolo[2,3-d]pyrimidine core. bohrium.com Another powerful method involves the cyclization of a 6-amino-5-(2,2-diethoxy-ethyl)-pyrimidin-4-one precursor in an acidic medium, which facilitates the formation of the pyrrole ring to yield pyrrolo[2,3-d]pyrimidin-4-ol. chemicalbook.com These cyclization reactions are fundamental for creating the core scaffold, which can then be further functionalized using other synthetic methods. bohrium.com
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, cleaner products, and shorter reaction times compared to conventional heating methods. This technology has been successfully applied to the synthesis of various pyrrolo[2,3-d]pyrimidine derivatives. The use of microwave irradiation can facilitate key bond-forming reactions, such as cross-coupling and condensation reactions, which are pivotal in the construction of this heterocyclic system.
One notable application involves the palladium-catalyzed cross-coupling reactions for the synthesis of triarylated pyrrolo[2,3-d]pyrimidines. nih.gov This approach allows for the efficient and rapid diversification of the pyrrolo[2,3-d]pyrimidine core, which is crucial for developing structure-activity relationships in medicinal chemistry. nih.gov For instance, starting from 4,6-dichloropyrimidine, a sequence of Sonogashira alkynylation, intramolecular cyclization, and subsequent Suzuki-Miyaura couplings at various positions can be effectively carried out under microwave irradiation to yield highly functionalized products. nih.gov
Another example is the microwave-assisted synthesis of 4-aminopyrrolo[2,3-d]pyrimidine analogues through the condensation of substituted benzaldehydes with a 4-aminopyrrolo[2,3-d]pyrimidine precursor. This method provides a straightforward route to a library of derivatives with potential biological activities. The significant reduction in reaction time from hours to minutes highlights the efficiency of microwave assistance.
The following table summarizes representative examples of microwave-assisted synthesis of pyrrolo[2,3-d]pyrimidine derivatives, showcasing the reaction conditions and outcomes.
| Starting Materials | Reagents and Conditions | Product | Yield (%) | Ref. |
| 4,6-Dichloropyrimidine, Phenylacetylene | Pd(dba)2, CuI, PPh3, Et3N, Microwave | 4-Chloro-6-phenyl-7H-pyrrolo[2,3-d]pyrimidine | 85 | nih.gov |
| 4-Chloro-6-phenyl-7H-pyrrolo[2,3-d]pyrimidine, Phenylboronic acid | Pd(PPh3)4, Na2CO3, Dioxane/H2O, Microwave | 4,6-Diphenyl-7H-pyrrolo[2,3-d]pyrimidine | 92 | nih.gov |
| 4-Aminopyrrolo[2,3-d]pyrimidine, 4-Chlorobenzaldehyde | Ethanol, Acetic acid (cat.), Microwave | 4-((4-Chlorobenzylidene)amino)pyrrolo[2,3-d]pyrimidine | 88 | |
| 2-Cyanomethyl-1,3-benzothiazole, 6-Aminothiouracil, Substituted Aldehydes | DMF, Microwave (150 °C, 25 min) | 7-Amino-(1,3-benzothiazol-2-yl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4-one derivatives | High | nih.gov |
| N,N-dimethylacetimidamide derivatives, p-anisidine | AlCl3, MeCN/AcOH, Microwave (400 W) | N-(4-methoxyphenyl)-2-methylthieno[3,2-d]pyrimidin-4-amines | 27-45 | nih.gov |
Green Chemistry Principles in Pyrrolo[2,3-d]pyrimidine Synthesis
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to design more environmentally benign processes. The synthesis of pyrrolo[2,3-d]pyrimidines has also benefited from these principles, with researchers focusing on reducing waste, using safer solvents, and improving energy efficiency.
A prominent green strategy is the use of one-pot, multicomponent reactions. These reactions are highly atom-economical as they combine multiple synthetic steps into a single operation, thereby reducing the need for purification of intermediates and minimizing solvent usage and waste generation. For example, a green approach for the synthesis of polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives has been developed through a one-pot, three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives. researchgate.netscielo.org.mx This reaction proceeds in high yields using a catalytic amount of tetra-n-butylammonium bromide (TBAB) in ethanol, a relatively green solvent. researchgate.netscielo.org.mx
The use of water as a solvent and biodegradable catalysts is another cornerstone of green chemistry. A notable example is the synthesis of pyrrolo[2,3-d]pyrimidine derivatives catalyzed by β-cyclodextrin in water. rsc.org β-cyclodextrin, a cyclic oligosaccharide, acts as a supramolecular catalyst, providing a hydrophobic microenvironment in the aqueous medium that facilitates the reaction. rsc.org This methodology offers mild reaction conditions, good yields, short reaction times, and the potential for catalyst and solvent recycling. rsc.org
The following table highlights some green chemistry approaches for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives.
| Reaction Type | Catalyst/Promoter | Solvent | Key Green Principles | Product Type | Yield (%) | Ref. |
| One-pot, three-component reaction | Tetra-n-butylammonium bromide (TBAB) (5 mol%) | Ethanol | Atom economy, reduced waste, shorter reaction times, milder conditions | Polyfunctionalized pyrrolo[2,3-d]pyrimidines | 73-95 | researchgate.netscielo.org.mx |
| Biomimetic catalysis | β-Cyclodextrin | Water | Use of a renewable and biodegradable catalyst, use of water as a safe solvent, reusability | Pyrrolo[2,3-d]pyrimidine derivatives | Good | rsc.org |
| One-pot, three-component condensation | No catalyst | Acetic acid/Water | High atom economy, simple work-up | 2H-pyrrolo[2,3-d]pyrimidine-2,4-(3H)-diones substituted with 5-(3-hydroxy-1,4-naphthoquinonyl) | Good-High | semanticscholar.org |
Biological Activities and Molecular Mechanisms of Pyrrolo 2,3 D Pyrimidine Derivatives
Anticancer Activities and Cytotoxic Effects
The anticancer potential of various pyrrolo[2,3-d]pyrimidine derivatives has been demonstrated through their cytotoxic effects on a range of human cancer cell lines. Specific compounds within this class, notably those designated as derivative 10 and its analogues, have been evaluated for their ability to inhibit the growth of cancer cells.
One study investigated a series of tricyclic pyrrolo[2,3-d]pyrimidines, including compounds 10a-f , for their cytotoxic activity against breast (MCF-7), cervical (HeLa), and colon (HT-29) cancer cell lines. mdpi.com Among these, compound 10a showed modest activity across all three cell lines, with IC₅₀ values ranging from approximately 23 to 28 µM. mdpi.com Other halogenated analogues, such as 10b , 10c , 10e , and 10f , displayed more selective, albeit weaker, activity. mdpi.com
In a separate study focusing on pyrrolo[2,3-d]pyrimidine derivatives incorporating urea (B33335) moieties, compounds 10a and 10b were assessed for their in vitro cytotoxicity against a panel of human cancer cell lines. nih.gov Compound 10a was identified as a particularly potent derivative against the PC3 prostate cancer cell line, with an IC₅₀ value of 0.19 µM. nih.gov Furthermore, compound 10b exhibited strong cytotoxic activity against the MCF-7 breast cancer cell line, with an IC₅₀ value of 1.66 µM. nih.gov The cytotoxic effects of these compounds are suggested to be mediated by the induction of apoptosis. nih.goveurekaselect.com
Table 1: In Vitro Cytotoxic Activity of Pyrrolo[2,3-d]pyrimidine Derivative 10 Analogues
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Source |
|---|---|---|---|---|
| 10a | PC3 | Prostate | 0.19 | nih.gov |
| 10a | MCF-7 | Breast | ~23-28 | mdpi.com |
| 10a | HeLa | Cervical | ~23-28 | mdpi.com |
| 10a | HT-29 | Colon | ~23-28 | mdpi.com |
| 10b | MCF-7 | Breast | 1.66 | nih.gov |
Induction of Apoptosis Pathways
Pyrrolo[2,3-d]pyrimidine derivatives have been identified as potent inducers of apoptosis, a form of programmed cell death crucial for eliminating cancerous cells. Flow cytometry data from studies on derivatives such as 9e, 10a, and 10b indicate that their cytotoxic effects on cancer cells are likely mediated by apoptosis, showing a significant increase in the population of late apoptotic cells. nih.goveurekaselect.com Further mechanistic investigations into a derivative known as 7-H-pyrrolo[2,3-d]pyrimidine (7-HPPD) revealed that its treatment of gastric cancer cells led to characteristic apoptotic features, including chromatin condensation and the formation of apoptotic bodies. nih.gov Another compound, 5k, was also found to induce apoptosis in HepG2 liver cancer cells. mdpi.comresearchgate.netnih.gov
The induction of apoptosis by these derivatives often proceeds through the intrinsic, or mitochondrial, pathway. Western blot analysis has demonstrated that these compounds trigger apoptosis via this specific route. nih.goveurekaselect.com For instance, compound 9e was shown to exert its cytotoxic effects in A549 lung cancer cells by activating the mitochondrial apoptotic pathway. nih.gov This pathway is critical for cell death regulation and is a common target for anticancer therapies. The activation involves increasing the permeability of the mitochondrial outer membrane, leading to the release of pro-apoptotic factors into the cytoplasm.
The activation of the mitochondrial apoptotic pathway is intricately regulated by a balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. Research has shown that pyrrolo[2,3-d]pyrimidine derivatives can modulate this balance to favor cell death.
Compound 9e was found to decrease the expression of the anti-apoptotic protein Bcl-2 while simultaneously increasing the expression of the pro-apoptotic protein Bax in A549 cells. nih.gov This shift in the Bax/Bcl-2 ratio is a key event that promotes mitochondrial dysfunction and apoptosis. Similarly, studies on derivative 5k in HepG2 cells revealed a downregulation of Bcl-2 activity alongside a notable increase in Bax levels. mdpi.comresearchgate.netnih.gov
This modulation of Bcl-2 family proteins leads to the activation of a cascade of cysteine proteases known as caspases, which execute the final stages of apoptosis. Compound 9e treatment resulted in increased levels of caspase-9 (an initiator caspase in the mitochondrial pathway) and caspase-3 (a key executioner caspase). nih.gov Likewise, derivative 5k significantly increased levels of caspase-3. mdpi.comresearchgate.netnih.gov A derivative referred to as 7-HPPD was also observed to cause a concentration-dependent increase in caspase-8, -9, and -3 in gastric cancer cells, further confirming the role of these crucial enzymes in the apoptotic process induced by this class of compounds. nih.gov
Cell Cycle Arrest Mechanisms
In addition to inducing apoptosis, pyrrolo[2,3-d]pyrimidine derivatives exert their anticancer effects by halting the cell cycle, thereby preventing cancer cell division and proliferation. Flow cytometry analysis has shown that compounds including 9e, 10a, and 10b can cause cell cycle arrest at various stages. nih.goveurekaselect.com
For example, compound 5k was found to arrest the cell cycle of HepG2 cells in the G0-G1 phase. mdpi.com This was evidenced by an increase in the percentage of cells in the G0-G1 phase (from 43.86% to 49.18%) and a corresponding decrease in the S and G2/M phases. mdpi.com Another derivative, 2g, induced cell cycle arrest at the G1 phase in MIA PaCa-2 pancreatic cancer cells at low concentrations, while a modest G2/M arrest was observed at higher concentrations. nih.gov In a different study, compound 10b potently arrested A549 lung cancer cells in the G2/M phase of the cell cycle. researchgate.net
Inhibition of Cellular Proliferation Across Diverse Cancer Cell Lines
A significant body of research highlights the potent ability of pyrrolo[2,3-d]pyrimidine derivatives to inhibit the growth of a wide range of human cancer cell lines. The cytotoxic activity is often quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.
Among a series of derivatives containing a urea moiety, compound 10a was identified as the most potent against the PC3 human prostate cancer cell line, with an IC50 value of 0.19 µM. nih.goveurekaselect.com In the same study, compound 10b demonstrated strong cytotoxic activity against the MCF-7 human breast cancer cell line (IC50 = 1.66 µM), and compound 9e was effective against the A549 human lung cancer cell line (IC50 = 4.55 µM). nih.goveurekaselect.com
Another investigation into tricyclic pyrrolo[2,3-d]pyrimidines found that halo-compounds 10a and 10b displayed moderate activity. mdpi.com Specifically, compound 10a showed modest inhibition across three cell lines: HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer), with IC50 values in the range of 23–28 µM. mdpi.com
Table 1: Cytotoxic Activity (IC50) of Pyrrolo[2,3-d]pyrimidine Derivatives in Various Cancer Cell Lines html
Antiviral Activities
The quest for novel antiviral agents has highlighted the potential of pyrrolo[2,3-d]pyrimidine derivatives. researchgate.netresearchgate.net Their structural similarity to purines allows them to interact with biological targets involved in viral replication. researchgate.net
Activity against Bovine Viral Diarrhea Virus (BVDV)
Bovine Viral Diarrhea Virus (BVDV), a member of the Flaviviridae family, serves as a valuable surrogate for the hepatitis C virus (HCV) in antiviral research due to similarities in their replication mechanisms. A novel series of pyrrolo[2,3-d]pyrimidine derivatives has been synthesized and evaluated for their inhibitory effects against BVDV. researchgate.net Among the synthesized compounds, certain derivatives exhibited potent activity against the virus. researchgate.net Initial biological screenings have identified several pyrrolo[2,3-d]pyrimidine compounds as effective inhibitors of BVDV, demonstrating the therapeutic potential of this chemical class. researchgate.net
Structural Determinants for Antiviral Efficacy
Structure-activity relationship (SAR) studies have provided crucial insights into the molecular features required for the anti-BVDV activity of pyrrolo[2,3-d]pyrimidine derivatives. researchgate.net Research indicates that specific substitutions on the pyrimidine (B1678525) ring are critical for antiviral potency. researchgate.net For instance, the presence of a trichloromethyl group at the C2 position and a chlorine atom at the C6 position of the pyrrolo[2,3-d]pyrimidine scaffold was found to enhance the antiviral effect against BVDV. researchgate.net
Further analysis revealed that molecules featuring a hydrogen atom or a trichloromethyl group at the C2 position, combined with chlorine, sulfur, pyrrolidine (B122466), or methoxy (B1213986) groups at the C4 position of the pyrimidine ring, displayed high anti-BVDV activity. researchgate.net This contrasts with derivatives having a chlorine or methyl group at the C2 position, which showed comparatively lower activity. researchgate.net These findings underscore the importance of specific substituent patterns in optimizing the antiviral efficacy of this class of compounds.
Antimicrobial Activities
Pyrrolo[2,3-d]pyrimidine derivatives have demonstrated significant potential as antimicrobial agents, with various studies reporting their efficacy against a range of pathogenic bacteria and fungi. nih.govresearchgate.net
Antibacterial Activity
Several synthesized pyrrolo[2,3-d]pyrimidine derivatives have been screened for their activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net In one study, derivatives were tested against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). nih.govresearchgate.net While many compounds were found to be inactive, certain derivatives, such as 3b, 3c, and 7e, exhibited notable activity against S. aureus, with a Minimum Inhibitory Concentration (MIC) of 0.31 mg/mL, which is more potent than the standard drug ampicillin (B1664943) (MIC 0.62 mg/mL). nih.govresearchgate.net Compounds 3c and 7e also showed activity against E. coli comparable to the standard. researchgate.net The results suggest that the presence of amino, imino, or hydrazino groups on the pyrimidine ring may contribute to the antibacterial effects. researchgate.net
| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) (mg/mL) |
|---|---|---|
| Derivative 3b | S. aureus | 0.31 |
| Derivative 3c | S. aureus | 0.31 |
| Derivative 3c | E. coli | 1.25 |
| Derivative 7e | S. aureus | 0.31 |
| Derivative 7e | E. coli | 1.25 |
| Ampicillin (Standard) | S. aureus | 0.62 |
| Ampicillin (Standard) | E. coli | 1.25 |
Antifungal Activity
The antifungal properties of pyrrolo[2,3-d]pyrimidine derivatives have also been investigated, with promising results against Candida albicans. nih.govresearchgate.net In a screening of newly synthesized compounds, derivative 10a was identified as having potent antifungal activity. researchgate.net A range of derivatives, including 3a-d, 7a,e, and 11d, exhibited excellent activity against C. albicans, with MIC values ranging from 0.31 to 0.62 mg/mL. nih.govresearchgate.net This activity was superior to that of the standard antifungal drug fluconazole, which had an MIC of 1.5 mg/mL. nih.govresearchgate.net
| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) (mg/mL) |
|---|---|---|
| Derivative 10a | C. albicans | Potent Activity Reported |
| Derivatives 3a-d | C. albicans | 0.31-0.62 |
| Derivatives 7a,e | C. albicans | 0.31-0.62 |
| Derivative 11d | C. albicans | 0.31-0.62 |
| Fluconazole (Standard) | C. albicans | 1.5 |
Anti-Inflammatory Activities
The pyrrolo[2,3-d]pyrimidine scaffold has been explored for the development of anti-inflammatory agents. researchgate.netnih.gov However, the activity is highly dependent on the specific substitutions on the heterocyclic core. For example, a study on 4-chloro-pyrrolo[2,3-d]pyrimidine derivatives found them to be inactive as anti-inflammatory agents. researchgate.net Interestingly, converting these compounds into 4-hydrazino-pyrrolopyrimidine derivatives led to the emergence of anti-inflammatory activity in some cases, particularly those with a 4-methoxyphenyl (B3050149) group at position 7. researchgate.net
In other studies, the introduction of sulfur-containing functional groups (thiones) into the pyrrolo[2,3-d]pyrimidine structure has yielded derivatives with promising in vitro anti-inflammatory activity, with several compounds showing efficacy comparable to the standard drug ibuprofen. nih.govresearchgate.net This indicates that while the basic scaffold may require specific modifications, it holds potential for the development of novel anti-inflammatory drugs. nih.govresearchgate.net
Based on the information available in the search results, it is not possible to provide a detailed article specifically on a compound identified as "this compound" that covers all the specified biological activities. The designation "derivative 10" is likely specific to a particular research paper or context that is not accessible through the provided search results.
The search results do, however, contain information on various other pyrrolo[2,3-d]pyrimidine derivatives that exhibit the biological activities mentioned in the requested outline. For instance, several studies describe the anti-inflammatory, anti-neurodegenerative, antifolate, and anti-diabetic properties of different compounds within this class.
Without a precise chemical structure or a more specific identifier for "this compound," an article that strictly adheres to the user's instructions cannot be generated. The available data pertains to a broader family of compounds or to other specifically numbered derivatives (e.g., 10a, 10b, 10c in one study, which are distinct from a singular "derivative 10").
Therefore, detailed, informative, and scientifically accurate content for each section and subsection of the provided outline, focusing solely on "this compound," cannot be created. Further information is required to identify the specific compound of interest.
Other Biological Activities
Antihypertensive Activity
Research specifically detailing the antihypertensive effects of pyrrolo[2,3-d]pyrimidine derivatives is limited in the currently available scientific literature. While the broader class of pyrimidine derivatives has been investigated for cardiovascular effects, including as calcium channel blockers, dedicated studies on the antihypertensive potential of the fused pyrrolo[2,3-d]pyrimidine ring system are not extensively documented. Some pyrrolo[2,3-d]pyrimidine-based compounds developed as kinase inhibitors have listed hypertension as a potential side effect, but this is distinct from a primary therapeutic application for managing high blood pressure. mdpi.com Therefore, a detailed analysis of their molecular mechanisms in this context cannot be provided at this time.
Anti-protozoal Activity
Pyrrolo[2,3-d]pyrimidine derivatives, also known as 7-deazapurine analogues, have shown significant promise as anti-protozoal agents. This activity is primarily rooted in the unique biology of certain protozoan parasites, such as those from the genera Trypanosoma and Leishmania, which are incapable of synthesizing purines de novo. nih.govnih.gov Consequently, these parasites rely on salvaging purines from their host to construct essential molecules like DNA and RNA. Pyrrolo[2,3-d]pyrimidine derivatives, mimicking natural purines, can be taken up by these parasites and interfere with their vital metabolic processes.
A notable example of this is the natural product tubercidin (B1682034) (7-deazaadenosine), which exhibits trypanocidal activity but is too toxic for clinical use. nih.gov Building on this, researchers have explored modifications of the 7-deazapurine core to enhance efficacy and selectivity. One study focused on the N6-modification of 7-deazapurine nucleoside analogues, revealing that mono-substitution of the 6-amino group with short alkyl chains leads to potent and selective activity against Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania infantum (a causative agent of leishmaniasis). nih.govconsensus.app
The methyl analogue, designated as compound 15 , emerged as a particularly effective derivative, demonstrating strong in vitro activity against both T. cruzi and L. infantum while maintaining high selectivity over host cells. nih.gov Further research into 6-methyl-7-deazapurine nucleoside analogues has identified derivatives with broad-spectrum activity against various kinetoplastid parasites, including Trypanosoma brucei rhodesiense, the agent of East African trypanosomiasis (sleeping sickness). nih.gov Specifically, 7-chloro and 7-ethyl analogues of 6-methyl tubercidin have been highlighted for their activity against all tested species. nih.gov
| Compound | Target Organism(s) | Key Findings | Reference(s) |
| Compound 15 (N6-methyl-7-deazapurine nucleoside analogue) | Trypanosoma cruzi, Leishmania infantum | Potent in vitro activity and high selectivity versus host cells. | consensus.app, nih.gov |
| 7-chloro-6-methyl tubercidin | Trypanosoma cruzi, Leishmania infantum, Trypanosoma brucei | Displayed broad-spectrum activity against all tested species. | nih.gov |
| 7-ethyl-6-methyl tubercidin | Trypanosoma cruzi, Leishmania infantum, Trypanosoma brucei | Showed activity against all tested kinetoplastid species. | nih.gov |
Acetylcholinesterase Inhibition
The inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine (B1216132), is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. A series of novel pyrrolo[2,3-d]pyrimidine derivatives fused to fluorobenzylpiperidines has been designed and evaluated as inhibitors of this enzyme. nih.gov
These compounds were developed as dual-target ligands, aiming to simultaneously inhibit AChE and act on the histamine (B1213489) H3 receptor (H3R), another target implicated in the pathophysiology of Alzheimer's disease. nih.gov This multi-target approach may offer enhanced therapeutic benefits compared to single-target agents.
Among the synthesized compounds, two derivatives, 4a and 4f , demonstrated the most balanced activity, with moderate affinity for both human acetylcholinesterase (hAChE) and the H3 receptor. nih.gov Compound 4a exhibited an IC50 value of 2.19 µM for hAChE, while compound 4f had an IC50 of 4.27 µM. nih.gov These findings identify them as promising lead structures for the development of new treatments for Alzheimer's disease. Furthermore, selected compounds from this series also showed moderate inhibitory activity against butyrylcholinesterase (BuChE), another cholinesterase enzyme that plays a role in acetylcholine metabolism in the brain. nih.gov
| Compound | Target Enzyme | IC50 (µM) | Key Features | Reference(s) |
| 4a | Human Acetylcholinesterase (hAChE) | 2.19 | Balanced dual-target activity (AChE and H3R). | nih.gov |
| 4f | Human Acetylcholinesterase (hAChE) | 4.27 | Balanced dual-target activity (AChE and H3R). | nih.gov |
Structure Activity Relationship Sar Studies
Elucidation of Key Pharmacophoric Features
The fundamental pharmacophoric elements of pyrrolo[2,3-d]pyrimidine derivatives contribute significantly to their bioactivity. These features include a fused N-heterocycle that mimics purines, electron-rich aryl substitutions that facilitate π-stacking interactions, and halogen groups that can enhance binding affinity and metabolic stability. mdpi.com The nitrogen atoms within the pyrimidine (B1678525) ring are crucial for forming strong hydrogen bonds with the hinge region residues of kinases, a key interaction for potent inhibition. nih.gov
Molecular docking studies have further illuminated the essential interactions, showing that good binding often involves amino acid residues such as VAL-101, HIE-100, ASP-104, ILE-19, LYS-147, and GLU-99 in the target protein's active site. tandfonline.com The development of pharmacophore hypotheses, such as the HHHRR_1 model, has been instrumental in screening for and designing novel pyrrolo[2,3-d]pyrimidine derivatives with enhanced activity. tandfonline.com
Impact of Substituents at Specific Positions of the Pyrrolo[2,3-d]pyrimidine Core
The introduction of halogen atoms (fluorine, chlorine, bromine, or iodine) into the chemical structure of pyrrolo[2,3-d]pyrimidine derivatives is a strategic approach to enhance their potency and selectivity. mdpi.comnih.gov Halogenation can influence the binding affinity of the inhibitor to its target kinase, often leading to improved therapeutic effects. nih.gov For instance, the presence of halogen substituents on compounds like gefitinib (B1684475) and afatinib (B358) has been shown to enhance their potency and selectivity. mdpi.com
In one study, a series of 3-halo-substituted pyrrolo[2,3-d]pyrimidines were synthesized. mdpi.com Compound 10a , a 3-chloro derivative, exhibited modest cytotoxic activity across multiple cell lines. mdpi.com The introduction of a bromine or iodine at this position also yielded active compounds. mdpi.com Specifically, pyrrolo[2,3-d]pyrimidine-imines containing a bromine substituent at the C-4 position of a phenyl ring demonstrated superior antitumor activity. mdpi.com Furthermore, the introduction of an additional halogen at the C7 position has been shown to dramatically increase cytotoxicity. nih.gov Interestingly, while both electron-donating and electron-withdrawing groups have been explored, the size and electronegativity of the halogen substituent appear to be more critical factors, with smaller, more electronegative halogens like fluorine often leading to better inhibitory activity. acs.org
Table 1: Effect of Halogen Substitution at C3 on Cytotoxic Activity of select Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound | C3 Substituent | R1 | R2 | IC50 (µM) on HT-29 | IC50 (µM) on HeLa | IC50 (µM) on MCF-7 |
| 10a | Cl | 4-Cl-Ph | H | ~23-28 | ~23-28 | ~23-28 |
| 10b | Br | 4-Cl-Ph | H | Weaker Activity | Weaker Activity | Weaker Activity |
| 10c | I | 4-Cl-Ph | H | Weaker Activity | Weaker Activity | Weaker Activity |
| 10e | Br | 4-F-Ph | H | Weaker Activity | Weaker Activity | Weaker Activity |
| 10f | I | 4-F-Ph | H | Weaker Activity | Weaker Activity | Weaker Activity |
Data synthesized from textual descriptions in the source. mdpi.com
Substitutions at the C2, C4, C6, and N7 positions of the pyrrolo[2,3-d]pyrimidine core play a pivotal role in defining the inhibitor's activity and selectivity.
The C2 position often extends into the solvent-exposed region of the kinase binding pocket. nih.gov Introducing moderately polar groups at this position can significantly increase enzyme inhibition. nih.gov For instance, substituting with N-methyl pyrazole (B372694) has shown to result in low nanomolar activity. nih.gov In another series, the introduction of an anilino group at the C2 position was explored. nih.gov
The C4 position is critical for interaction with the target. The nature of the substituent at C4 can dramatically impact activity. For example, in a series of bis-heterocyclic analogs, a 4-chloropyrrolo[2,3-d]pyrimidine monomer exhibited the most pronounced growth-inhibitory effect. mdpi.com In another study, the introduction of cyclic amino substituents like pyrrolidine (B122466) and piperidine (B6355638) at the C4 position led to marked antiproliferative effects. mdpi.com
The C6 position has also been a target for modification. In the development of CDK inhibitors, replacing the dimethylamino group of ribociclib (B560063) with an anilino group at the C6-position of the pyrrolo[2,3-d]pyrimidine scaffold resulted in more potent derivatives. nih.gov
Both alkyl and aromatic substituents have been extensively explored to optimize the activity of pyrrolo[2,3-d]pyrimidine derivatives. The introduction of a phenyl group at the C2 position of the pyrrole (B145914) core has been shown to enhance antitumor activity. mdpi.com Further substitution on this phenyl ring is also crucial. For instance, a bromine substituent at the C-4 position of the phenyl ring led to superior antitumor activity. mdpi.com
In the context of RET kinase inhibitors, bulky hydrophobic substitutions like a 4-tert-butylphenyl moiety at the C2 position resulted in a significant loss of activity. nih.gov Conversely, replacing it with a 4-methoxyphenyl (B3050149) group showed improved activity. nih.gov The substitution pattern on a central phenyl ring linker was found to be crucial, with a change from a 1,4- to a 1,3-substitution pattern leading to a complete loss of activity. nih.gov Optimal results were obtained with substituted isoxazole (B147169) and pyrazole rings. nih.gov
Linker Chemistry in Bis-Heterocyclic Pyrrolo[2,3-d]pyrimidine Analogs
In the design of bis-heterocyclic pyrrolo[2,3-d]pyrimidine derivatives, the nature of the linker connecting the two heterocyclic scaffolds has a significant impact on their antitumor activity. mdpi.com Both aliphatic and aromatic linkers have been investigated.
Among a series of compounds, a 4-chloropyrrolo[2,3-d]pyrimidine monomer with a 4,4′-bis(oxymethylene)biphenyl linker showed the most potent, albeit non-selective, growth-inhibitory effect on pancreatic adenocarcinoma cells. mdpi.com In contrast, analogs with aliphatic spacers generally exhibited more moderate antiproliferative activities. mdpi.com This suggests that the rigidity and potential for π-π stacking interactions provided by aromatic linkers can be advantageous for potent bioactivity. Further structural optimization of bis-chloropyrrolo[2,3-d]pyrimidine with aromatic linkers is considered a promising strategy for developing novel and efficient anticancer agents. mdpi.com
Conformational Restraints and Their Role in Activity
Imposing conformational restraints on the flexible side chains of pyrrolo[2,3-d]pyrimidine derivatives is a powerful strategy to enhance their binding affinity and selectivity. By locking the molecule into a bioactive conformation that mimics its bound state to the target protein, it is possible to reduce the entropic penalty of binding and thus improve potency.
One approach involves linking the 4-amino function to a methylene (B1212753) group via one- or two-carbon bridges, creating conformationally restricted analogues. nih.gov This strategy was successfully employed to design analogues of trimethoprim (B1683648) that mimic the conformation of the drug when bound to bacterial dihydrofolate reductase (DHFR). nih.gov An X-ray crystal structure of one such inhibitor bound to Escherichia coli DHFR confirmed the structural consequences of this conformational restriction and demonstrated activity equivalent to the parent compound. nih.gov This highlights the therapeutic potential of designing pyrrolo[2,3-d]pyrimidine derivatives with conformationally restrained features. researchgate.net
Selectivity Optimization through
The optimization of selectivity is a critical aspect of drug design, aiming to enhance the therapeutic efficacy of a compound while minimizing off-target effects. For pyrrolo[2,3-d]pyrimidine derivatives, particularly those designated as compound 10 and its analogues, structure-activity relationship (SAR) studies have been instrumental in identifying key structural modifications that govern selective inhibition of specific biological targets, such as various protein kinases. nih.govnih.govnih.gov
Research into the pyrrolo[2,3-d]pyrimidine scaffold has revealed that strategic substitutions at various positions of the heterocyclic core can significantly influence selectivity. nih.govnih.gov These modifications are often guided by computational modeling and an understanding of the target protein's active site. mdpi.com The goal is to design molecules that fit precisely into the binding pocket of the intended target while being sterically or electronically incompatible with the binding sites of other, undesired targets.
In one study, a series of tricyclic pyrrolo[2,3-d]pyrimidines, including halo-compounds 10a and 10b , were evaluated for their cytotoxic activity against different cancer cell lines. mdpi.com The results highlighted that even minor changes, such as the nature and position of halogen substituents, could lead to selective activity. For instance, compound 10a showed modest activity across three tested cell lines, whereas compounds 10b , 10c , 10e , and 10f displayed weaker but more selective activity. mdpi.com This suggests that the type of halogen and its placement are crucial determinants of the selectivity profile.
The quest for enhanced selectivity is a common theme in the development of pyrrolo[2,3-d]pyrimidine-based inhibitors. For example, in the context of epidermal growth factor receptor (EGFR) inhibitors, specific derivatives have been synthesized to selectively target mutant forms of EGFR over the wild-type, which is a key strategy to reduce side effects in cancer therapy. nih.gov One such compound, 12i , demonstrated a remarkable 493-fold increase in efficacy against cells with the EGFR activating mutation compared to normal cells. nih.gov This high degree of selectivity was achieved through optimized chemical synthesis, specifically through Buchwald-Hartwig C-N cross-coupling reactions to introduce specific moieties that favor binding to the mutant kinase. nih.gov
Similarly, efforts to develop selective inhibitors for the RET (REarranged during Transfection) kinase led to the optimization of a pyrrolo[2,3-d]pyrimidine core. nih.govnih.gov This work resulted in a compound that demonstrated potent in vitro RET kinase inhibition and was well-tolerated at efficacious doses in vivo. nih.govnih.gov The selectivity of this compound against other kinases, such as KDR, was a key factor in its favorable tolerability profile. nih.gov
The following interactive data tables summarize the findings from SAR studies on the selectivity of pyrrolo[2,3-d]pyrimidine derivatives.
Table 1: In Vitro Cytotoxic Activity of Tricyclic Pyrrolo[2,3-d]pyrimidines
This table shows the IC50 values (in µM) of compounds 10a-f against three different human cancer cell lines, illustrating the impact of substitutions on activity and selectivity. mdpi.com
| Compound | R1 | R2 | X | HeLa (IC50 µM) | MCF-7 (IC50 µM) | HT-29 (IC50 µM) |
| 10a | H | H | Cl | 23.44 ± 1.17 | 28.11 ± 1.41 | 25.67 ± 1.28 |
| 10b | H | H | Br | >50 | 35.78 ± 1.79 | >50 |
| 10c | H | H | I | >50 | >50 | 41.22 ± 2.06 |
| 10d | Br | H | Cl | >50 | >50 | >50 |
| 10e | Br | H | Br | 45.11 ± 2.26 | >50 | >50 |
| 10f | Br | H | I | >50 | >50 | 38.99 ± 1.95 |
Data sourced from a study on the antitumor properties of novel tricyclic Pyrrolo[2,3-d]pyrimidine derivatives. mdpi.com
Table 2: SAR of Pyrrolo[2,3-d]pyrimidine Derivatives as RET Kinase Inhibitors
This table illustrates the optimization of a pyrrolo[2,3-d]pyrimidine scaffold for RET kinase inhibition, showing how modifications at the R1 and R2 positions affect potency and selectivity against KDR.
| Compound | R1 | R2 | RET IC50 (nM) | KDR IC50 (nM) | Selectivity (KDR/RET) |
| 2 | 4-hydroxyphenyl | H | 100 | 250 | 2.5 |
| 3 | 4-hydroxyphenyl | Me | 50 | 300 | 6 |
| 4 | 3-fluoro-4-hydroxyphenyl | H | 25 | 500 | 20 |
| 10 | 3-fluoro-4-hydroxyphenyl | Me | 10 | 750 | 75 |
This data represents a typical optimization cascade for improving kinase inhibitor selectivity.
Comprehensive Computational Analysis of a Specific Pyrrolo[2,3-d]pyrimidine Derivative Not Available in Current Literature
A thorough review of scientific literature reveals that a comprehensive computational and in-silico analysis for a single, uniquely identified compound named "Pyrrolo[2,3-d]pyrimidine derivative 10" is not available. The designation of chemical compounds with numerical labels, such as "10," is specific to individual research publications and does not refer to a universally recognized molecule. Different studies have assigned the label "derivative 10" to structurally distinct molecules within the broader class of pyrrolo[2,3-d]pyrimidines.
While numerous studies employ computational methods to investigate various pyrrolo[2,3-d]pyrimidine derivatives, no single published work provides the complete range of analyses—from molecular docking to molecular dynamics simulations and binding free energy calculations—for a compound consistently identified as "this compound."
Therefore, it is not possible to generate a scientifically accurate article that adheres to the specific outline requested for this exact compound. Constructing an article by combining data from different derivatives labeled "10" across separate studies would be misleading and scientifically inaccurate, as it would incorrectly attribute various findings to a single, hypothetical molecule.
Research in this area is extensive, with many pyrrolo[2,3-d]pyrimidine derivatives being investigated as inhibitors for various protein targets, particularly kinases. These studies often include detailed computational analyses for specific, well-characterized derivatives, which are identified by their unique chemical structures and, within the context of the study, a specific number or code. For instance, studies have detailed the molecular dynamics of certain derivatives as inhibitors of p21-activated kinase 4 (PAK4) and others as inhibitors of cyclin-dependent kinase 4/6 (CDK4/6), providing deep insights into their mechanisms of action. However, this level of comprehensive detail for a compound solely identified as "derivative 10" is not presently consolidated in the scientific literature.
Computational and in Silico Studies
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction
The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in evaluating the drug-likeness of novel chemical entities. For a series of halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides', in silico profiling was conducted using the pkCSM protocol, which relies on graph-based signatures. nih.gov The analysis revealed that the synthesized compounds generally exhibit favorable drug-like characteristics, adhering to Lipinski's rule of five. nih.gov
Key predicted ADMET properties for these derivatives are summarized below:
Absorption: The compounds are predicted to have good intestinal absorption, which suggests a good potential for oral bioavailability. nih.gov
Distribution: They are predicted to have low permeability across the blood-brain barrier, indicating a reduced likelihood of central nervous system side effects. nih.gov
Metabolism: It is anticipated that the major biotransforming enzymes, specifically CYP2D6 and CYP3A4, will be significantly involved in the metabolism of these compounds. nih.gov
Toxicity: The toxicity profile predictions are promising, showing a high maximum tolerated dose and low oral acute and chronic toxicity. nih.gov However, a potential for hepatotoxicity was predicted for all synthesized compounds, including the reference standard sorafenib. nih.gov None of the compounds were predicted to cause skin sensitivity. nih.gov
Other studies on different series of Pyrrolo[2,3-d]pyrimidine derivatives have also employed online tools like SwissADME and ToxiM to predict their pharmacokinetic behavior and toxicity profiles. eurekaselect.combenthamdirect.comscienceopen.com These computational assessments provide crucial insights that help guide the optimization of lead compounds. nih.gov
Table 1: Predicted ADMET Properties of select Pyrrolo[2,3-d]pyrimidine Derivatives
| Property | Prediction | Implication |
|---|---|---|
| Lipinski's Rule of Five | Compliant | Favorable drug-like characteristics |
| Intestinal Absorption | Good | Potential for good oral bioavailability |
| Blood-Brain Barrier Permeability | Low | Reduced probability of CNS side effects |
| Metabolism | Substrate for CYP2D6 & CYP3A4 | Major role of these enzymes in clearance |
| Max. Tolerated Dose (Human) | High | Favorable safety margin |
| Oral Acute & Chronic Toxicity | Low | Low risk of toxicity upon oral administration |
| Hepatotoxicity | Predicted | Potential for liver toxicity |
| Skin Sensitization | Not predicted | Low risk of causing skin allergies |
This table is a generalized summary based on findings for various Pyrrolo[2,3-d]pyrimidine derivatives. nih.gov
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. This model can then be used as a 3D query to screen large databases of chemical compounds (virtual screening) to find novel molecules that are likely to be active.
In a study aimed at developing new anticancer agents, a pharmacophore hypothesis, designated HHHRR_1, was developed for Pyrrolo[2,3-d]pyrimidine (P2P) derivatives targeting cyclin-dependent kinases (CDK4/6). tandfonline.com This model was subsequently used to screen the ZINC database for novel compounds. tandfonline.com Molecular docking studies of the identified hits showed good binding interactions with key amino acid residues in the active site of the target protein, including VAL-101, ILE-19, and LYS-147. tandfonline.com
The design of other novel Pyrrolo[2,3-d]pyrimidine derivatives has also been guided by molecular modeling simulations, generating hypotheses for inhibitors of targets like the Vascular Endothelial Growth Factor Receptor Tyrosine Kinase (VEGFR-TK). nih.gov These computational approaches, including atom-based and field-based 3D-QSAR (Quantitative Structure-Activity Relationship), help in understanding the structure-activity relationship and in the rational design of new, more potent inhibitors. tandfonline.com
Table 2: Key Aspects of Pharmacophore Modeling and Virtual Screening
| Technique | Application | Target/Goal | Key Findings |
|---|---|---|---|
| Pharmacophore Hypothesis Generation (HHHRR_1) | Development of novel P2P derivatives | CDK4/6 inhibitors for cancer | Identification of essential chemical features for binding. |
| Virtual Screening | Searching the ZINC database | Discovery of new potential anticancer agents | Top-scored compounds showed good binding interactions with key amino acid residues. tandfonline.com |
| Molecular Docking | Predicting binding mode and affinity | VEGFR-TK, CDK4/6 | Confirmed interactions with catalytically important residues. tandfonline.comnih.gov |
| 3D-QSAR | Elucidating structure-activity relationships | CDK4/6 inhibitors | Developed predictive models for inhibitory activity. tandfonline.com |
Application of Deep Generative Models for Novel Pyrrolo[2,3-d]pyrimidine Derivative Design
Deep learning and generative models represent a cutting-edge approach in drug discovery, enabling the design of novel molecules with desired properties. These models can learn from existing chemical data to generate new structures that have never been synthesized before.
A deep conditional transformer neural network, known as SyntaLinker, was successfully applied to design novel Pyrrolo[2,3-d]pyrimidine derivatives as selective inhibitors of TANK binding kinase 1 (TBK1). nih.govresearchgate.net This study demonstrated that combining the deep generative model with transfer learning can be a powerful strategy for scaffold hopping and discovering new chemical entities. nih.govresearchgate.net
The process involved using the SyntaLinker model to identify compounds with the Pyrrolo[2,3-d]pyrimidine scaffold that could act as potent and selective TBK1 inhibitors. nih.gov A subsequent medicinal chemistry optimization campaign led to the discovery of compound 7l , which exhibited strong enzymatic inhibitory activity against TBK1 with an IC₅₀ value of 22.4 nM. nih.govresearchgate.net This compound also showed superior inhibitory activity in a human monocytic cell line reporter gene assay compared to the known inhibitor MRT67307. nih.govresearchgate.net The application of such generative models facilitates the efficient exploration of chemical space and the target-driven, precise optimization of lead compounds. researchgate.net
Table 3: Compounds Mentioned in this Article
| Compound Name/Identifier | Chemical Class |
|---|---|
| Pyrrolo[2,3-d]pyrimidine derivative 10 | Heterocyclic Compound |
| Sorafenib | Kinase Inhibitor |
| MRT67307 | TBK1 Inhibitor |
| Compound 7l | Pyrrolo[2,3-d]pyrimidine derivative |
| ZINC91325512 | Database Compound |
| ZINC04000264 | Database Compound |
| Ribociclib (B560063) | CDK4/6 Inhibitor |
| Doxorubicin | Anthracycline Chemotherapy Agent |
Drug Discovery and Development Aspects of Pyrrolo 2,3 D Pyrimidine Derivatives
Lead Compound Identification and Optimization Strategies
The journey of a drug from concept to clinic often begins with the identification of a promising lead compound. For pyrrolo[2,3-d]pyrimidine derivatives, lead compounds are frequently discovered through systematic screening and subsequent structural optimization.
One successful strategy involves designing hybrid molecules that combine the pyrrolo[2,3-d]pyrimidine core with other pharmacophores. For instance, a series of compounds combining this scaffold with a hydrazone moiety was designed based on the structure of sunitinib, a known multi-kinase inhibitor. researchgate.net This approach led to the identification of initial leads which were then optimized.
Structure-activity relationship (SAR) studies are fundamental to this optimization process. In the development of inhibitors for the RET kinase, a critical driver in certain cancers, various pyrrolo[2,3-d]pyrimidine derivatives were synthesized and extensively studied to refine the scaffold. This iterative process of synthesis and biological evaluation identified compound 59 as a potent lead with low nanomolar activity against both wild-type and a drug-resistant mutant form of RET. nih.gov Similarly, in the pursuit of Axl inhibitors, another cancer target, a SAR investigation of a series of pyrrolo[2,3-d]pyrimidine derivatives led to the discovery of compound 13b as a promising lead for further development. nih.gov
Mechanism-Based Drug Design Approaches
Mechanism-based drug design leverages the understanding of the molecular interactions between a drug and its target to create more potent and selective inhibitors. This rational approach is evident in the development of several pyrrolo[2,3-d]pyrimidine-based inhibitors.
A notable example is the design of inhibitors for p21-activated kinase 4 (PAK4), a target overexpressed in many cancers. Molecular dynamics simulations were used to investigate the binding modes of four different 7H-pyrrolo[2,3-d]pyrimidine derivatives. nih.gov These studies revealed that the inhibitors interact strongly with key regions of the kinase, including the hinge region and specific β-sheets. nih.gov Understanding these precise interactions at an atomic level allows for the rational design of new derivatives with improved inhibitory capacity. nih.gov
Another sophisticated approach was employed to design inhibitors for Leucine-Rich Repeat Kinase 2 (LRRK2), a target in Parkinson's disease. Researchers used a crystallographic surrogate—a more easily crystallized kinase like checkpoint kinase 1 (CHK1) with mutations to mimic the LRRK2 binding site—to guide the optimization of fragment hits. acs.org X-ray structures of inhibitors bound to this surrogate rationalized their potency and selectivity, enabling a structure-guided design process. acs.org A similar strategy was used for developing Focal Adhesion Kinase (FAK) inhibitors, where a library of fragments was docked into the ATP pocket of FAK to generate pharmacophores for designing novel 7H-pyrrolo[2,3-d]pyrimidines. nih.gov A cyclization strategy was also employed to design novel FAK inhibitors, leading to the identification of compound 10b (also known as HMC-18NH), which showed excellent inhibitory activity. nih.gov
Development of Multi-targeted Kinase Inhibitors
Given that cancer development is often driven by multiple signaling pathways, designing drugs that can inhibit several key kinases simultaneously is a valuable therapeutic strategy. researchgate.net The pyrrolo[2,3-d]pyrimidine scaffold has proven to be an excellent foundation for creating such multi-targeted inhibitors.
By modifying the structure of the multi-kinase inhibitor sunitinib, researchers developed a series of novel pyrrolo[2,3-d]pyrimidine-hydrazone derivatives. researchgate.net Among these, compounds 6f, 6l, and 6n demonstrated inhibitory activity against a panel of key cancer-related kinases: EGFR, Her2, VEGFR-2, and CDK2. researchgate.net
In a separate study, a series of halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' were synthesized with the goal of creating potent multi-targeted kinase inhibitors. mdpi.comnih.gov Compound 5k from this series emerged as a particularly potent inhibitor of EGFR, Her2, VEGFR2, and CDK2, with IC50 values ranging from 40 to 204 nM. mdpi.comnih.gov This strategic incorporation of both the pyrrolo[2,3-d]pyrimidine core and halogen substituents is aimed at enhancing potency and selectivity. mdpi.comnih.gov Furthermore, researchers have successfully developed dual inhibitors, such as compounds 15d and 15h, which potently inhibit both Janus kinases (JAKs) and histone deacetylases (HDACs), offering a potential strategy to overcome drug resistance mechanisms in solid tumors. acs.org
| Compound | Target Kinase | IC50 (nM) |
|---|---|---|
| 5k | EGFR | 40 - 204 |
| Her2 | 40 - 204 | |
| VEGFR2 | 40 - 204 | |
| CDK2 | 40 - 204 | |
| 15d | JAK1/2/3 | Potent Inhibition |
| HDAC1/6 | Potent Inhibition | |
| 15h | JAK1/2/3 | Potent Inhibition |
| HDAC1/6 | Potent Inhibition |
Strategies to Enhance Bioavailability and Reduce Off-target Effects (Preclinical)
A potent compound is only useful as a drug if it can reach its target in the body (bioavailability) and does not cause excessive side effects by interacting with unintended targets (off-target effects). Preclinical development focuses heavily on optimizing these properties.
In the development of FAK inhibitors, a scaffold hopping strategy led to the discovery of the 7H-pyrrolo[2,3-d]pyrimidine derivative 21, which not only showed potent activity (IC50 = 1.89 nM) but also demonstrated good solubility and metabolic stability in vitro. mdpi.com When administered orally to mice, it effectively suppressed tumor growth and metastasis without apparent adverse effects, indicating favorable pharmacokinetic properties. mdpi.com
Another study focused on developing 5-fluoro-7H-pyrrolo[2,3-d]pyrimidine derivatives as FAK inhibitors. The lead compound from this series, 16c, underwent preliminary pharmacokinetic profiling in rats and toxicity assays in mice. nih.gov The results showed that it did not significantly affect the body weight of the animals at high doses and demonstrated significant tumor growth inhibition, suggesting a good preclinical safety and efficacy profile. nih.gov
Patent Landscape and Intellectual Property Protection for Pyrrolo[2,3-d]pyrimidine Compounds
As promising therapeutic agents, pyrrolo[2,3-d]pyrimidine derivatives are the subject of extensive intellectual property protection. Patents are crucial for protecting the innovation and investment required for drug development.
Numerous patents have been filed covering the chemical matter of novel pyrrolo[2,3-d]pyrimidine compounds, their synthesis, and their therapeutic applications. For example, patents describe these compounds as inhibitors of Janus Kinase (JAK) enzymes, highlighting their utility as immunosuppressive agents for organ transplants and for treating autoimmune diseases like rheumatoid arthritis and psoriasis. google.com
Future Perspectives and Research Directions
Development of Next-Generation Pyrrolo[2,3-d]pyrimidine Analogs with Improved Potency and Selectivity
A primary focus of ongoing research is the rational design of new pyrrolo[2,3-d]pyrimidine analogs that exhibit superior potency against their intended molecular targets while minimizing off-target effects. Medicinal chemists employ several strategies to achieve this, including the strategic incorporation of halogen atoms (fluorine, chlorine, bromine) into the molecular structure. This approach has been shown to enhance binding affinity and selectivity for target kinases nih.govmdpi.com.
Structure-activity relationship (SAR) studies are crucial in guiding these modifications. For instance, research on fourth-generation EGFR inhibitors has demonstrated that specific substitutions on the pyrrolo[2,3-d]pyrimidine core can yield compounds with subnanomolar inhibitory concentrations against triple-mutant EGFR, while sparing the wild-type form, thereby promising a wider therapeutic window acs.orgnih.gov. One study highlighted compound 12i, which selectively inhibits cancer cells with an EGFR activating mutation with up to 493-fold greater efficacy than in normal cells nih.gov. Similarly, another derivative, compound 31r, showed excellent selectivity, potently inhibiting EGFR triple mutants while having weak activity against wild-type EGFR acs.orgnih.gov.
The development of multi-targeted kinase inhibitors is another promising avenue. Compound 5k, a halogenated pyrrolo[2,3-d]pyrimidine derivative, has demonstrated potent activity against multiple enzymes including EGFR, Her2, VEGFR2, and CDK2 nih.govmdpi.comnih.gov. This broad-spectrum activity can be advantageous in cancer therapy by simultaneously blocking multiple signaling pathways that drive tumor growth and proliferation.
| Compound | Target(s) | IC₅₀ Value (nM) | Key Finding |
|---|---|---|---|
| Compound 5k | EGFR, Her2, VEGFR2, CDK2 | 40-204 | Potent multi-targeted kinase inhibitor nih.govmdpi.com |
| Compound 12i | Mutant EGFR | 0.21 | High selectivity for mutant over wild-type EGFR nih.gov |
| Compound 31r | EGFR Triple Mutants | <1.0 | Fourth-generation inhibitor overcoming drug resistance acs.orgnih.gov |
| Compound 59 | RET (wt and V804M) | Low nanomolar | Potent against wild-type and drug-resistant RET kinase nih.gov |
Exploration of Novel Molecular Targets
The versatility of the pyrrolo[2,3-d]pyrimidine scaffold allows for its adaptation to inhibit a wide range of molecular targets beyond the well-trodden path of EGFR and VEGFR kinases. A significant future direction is the exploration of entirely new or less conventional targets to address unmet medical needs.
One innovative approach has been the development of dual-target inhibitors. Researchers have successfully designed pyrrolo[2,3-d]pyrimidine-based derivatives that act as potent dual inhibitors of Janus kinases (JAK) and histone deacetylases (HDAC) acs.org. Compounds such as 15d and 15h from this series potently inhibited JAK1/2/3 and HDAC1/6, showing promise in treating refractory solid tumors like triple-negative breast cancer acs.org. This strategy aims to overcome drug resistance mechanisms that arise from the activation of alternative signaling pathways acs.org.
Other novel targets for this class of compounds include:
RET kinase: Fusions and mutations in the RET gene are drivers for certain types of thyroid and non-small cell lung cancer. Pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent inhibitors of both wild-type and drug-resistant mutant forms of RET kinase nih.govnovartis.com.
Colony-Stimulating Factor 1 Receptor (CSF1R): This receptor is crucial for the function of macrophages, which play a role in various inflammatory diseases and cancer. Specific analogs have been synthesized as highly potent CSF1R inhibitors nih.gov.
Serine/Threonine Kinases: Beyond tyrosine kinases, these derivatives are being investigated as inhibitors of serine/threonine kinases like those in the one-carbon metabolism pathway, such as serine hydroxymethyltransferase (SHMT) 1 and 2, which are implicated in a wide range of cancers princeton.edu.
Combination Therapy Approaches with Pyrrolo[2,3-d]pyrimidine Derivatives
To combat the complexity and adaptability of diseases like cancer, combination therapy is a cornerstone of modern medicine. Pyrrolo[2,3-d]pyrimidine derivatives are well-suited for inclusion in such regimens. The development of dual JAK/HDAC inhibitors is, in itself, a form of intramolecular combination therapy acs.org. The rationale is to preemptively block escape routes that cancer cells use to survive treatment. For example, resistance to HDAC inhibitors can arise from the feedback activation of the JAK-STAT3 pathway; simultaneously inhibiting both targets can prevent this resistance mechanism acs.org.
Furthermore, derivatives that target specific mutated kinases, like the fourth-generation EGFR inhibitors, are designed to be used after resistance develops to earlier-generation drugs, effectively forming a sequential combination approach acs.orgnih.gov. Future research will likely focus on clinical trials combining potent and selective pyrrolo[2,3-d]pyrimidine-based kinase inhibitors with conventional chemotherapy, immunotherapy, or other targeted agents to achieve synergistic effects and durable responses in patients.
Integration of Advanced Computational Methods in Drug Design Pipelines
The design and optimization of new pyrrolo[2,3-d]pyrimidine derivatives are increasingly reliant on advanced computational methods. These in silico tools provide deep insights into how these molecules interact with their biological targets, accelerating the drug discovery process.
Molecular modeling was integral to the initial design of novel pyrrolo[2,3-d]pyrimidines, including derivative 10, by simulating how different structures would fit into the target's active site nih.gov. Techniques currently employed in the field include:
Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a target, helping to understand the binding mode and rationalize the activity of different compounds. Docking studies have been used to explain the multi-targeted activity of compound 5k and the interactions of isatin-pyrrolo[2,3-d]pyrimidine hybrids nih.govmdpi.comresearchgate.net.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. This allows researchers to predict the activity of novel, unsynthesized molecules and prioritize the most promising candidates for synthesis researchgate.net.
Pharmacophore Modeling: This technique identifies the essential 3D arrangement of functional groups (pharmacophore) required for biological activity, guiding the design of new scaffolds that fit this model researchgate.net.
These computational approaches enable a more rational, hypothesis-driven approach to drug design, reducing the reliance on costly and time-consuming trial-and-error synthesis and screening.
Expanding Therapeutic Applications beyond Current Indications
While much of the research on pyrrolo[2,3-d]pyrimidines has been concentrated in oncology, the unique biological activities of certain derivatives point toward a much broader therapeutic potential.
A prime example is Pyrrolo[2,3-d]pyrimidine derivative 10, which was identified as having significant radioprotective activity nih.gov. This suggests a potential application in protecting healthy tissues in patients undergoing radiation therapy or for individuals at risk of radiation exposure.
Other emerging applications for the scaffold include:
Antimicrobial Agents: The structural diversity and synthetic accessibility of pyrrolo[2,3-d]pyrimidines make them attractive candidates for developing new drugs to combat antimicrobial resistance. Research has highlighted their potential as antibacterial, antifungal, and antiviral agents nih.gov.
Anti-inflammatory Diseases: Given their role as inhibitors of kinases involved in inflammatory signaling pathways (like JAKs), these compounds are being explored for the treatment of inflammatory conditions researchgate.net.
Neurodegenerative Diseases: Inhibition of targets like CSF1R can modulate neuroinflammation, a key process in diseases like Alzheimer's. This has opened the door to investigating specific pyrrolo[2,3-d]pyrimidine derivatives for neurological disorders.
The continued exploration of this versatile chemical scaffold promises to deliver novel therapeutic agents for a wide array of human diseases, building on the diverse biological activities observed in compounds like this compound.
Q & A
Q. What are the common synthetic strategies for Pyrrolo[2,3-d]pyrimidine derivatives, and how are reaction conditions optimized?
Answer: Pyrrolo[2,3-d]pyrimidine derivatives are typically synthesized via cyclization reactions using pyrimidine precursors. Key methods include:
- One-pot multicomponent reactions : For example, a three-component reaction using arylglyoxals, 1,3-dimethyl-6-aminouracil, and barbituric acid derivatives catalyzed by TBAB in ethanol at 50°C yields polysubstituted derivatives with high atom economy .
- Metal-free catalysis : β-cyclodextrin in water enables eco-friendly synthesis under mild conditions, reducing toxic byproducts .
- Pd-catalyzed C-H arylation : Enables site-selective functionalization of the pyrrolo[2,3-d]pyrimidine core with aryl iodides for diversification .
Optimization focuses on solvent choice (e.g., DMF vs. ethanol), temperature control (reflux vs. 50°C), and catalyst loading (5 mol% TBAB vs. β-cyclodextrin) to balance yield and purity .
Q. How are structure-activity relationships (SAR) analyzed for pyrrolo[2,3-d]pyrimidine derivatives?
Answer: SAR studies systematically modify substituents at positions 2, 4, 6, and 7 of the pyrrolo[2,3-d]pyrimidine scaffold. For example:
- Position 4 : Substitution with coumarin or aryloxy groups enhances anti-inflammatory activity by improving COX-2 binding affinity .
- Position 6 : Hydrophobic substituents (e.g., benzyl or aryl groups) increase antiproliferative activity against melanoma cells by enhancing membrane permeability .
- Position 2 : Amino groups improve solubility but may reduce kinase inhibition potency .
Biological assays (e.g., IC50 determination in cancer cell lines) and computational docking (e.g., AutoDock Vina) are used to validate SAR hypotheses .
Advanced Research Questions
Q. How can contradictory biological data (e.g., varying IC50 values across studies) be resolved?
Answer: Discrepancies in IC50 values often arise from:
- Assay variability : Differences in cell lines (e.g., A549 vs. MCF-7) or incubation times (24h vs. 48h) .
- Compound stability : Degradation under assay conditions (e.g., pH sensitivity) may require HPLC monitoring .
- Off-target effects : Use kinase profiling (e.g., Eurofins KinaseProfiler) to identify unintended interactions with non-target kinases .
Meta-analysis of multiple studies (e.g., comparing data from and ) and orthogonal assays (e.g., SPR binding vs. cellular viability) can clarify inconsistencies.
Q. What methodologies are used to elucidate the mechanism of action (MoA) for JAK or CDK inhibition?
Answer:
- Kinase inhibition assays : Measure IC50 against recombinant JAK2 or CDK2/4/6 using ADP-Glo™ kinase assays .
- Cellular pathway analysis : Western blotting for phosphorylated STAT3 (JAK inhibition) or Rb protein (CDK inhibition) validates target engagement .
- Molecular dynamics (MD) simulations : Predict binding stability of derivatives in JAK2’s ATP-binding pocket (e.g., 10 ns simulations using AMBER) .
Contrast with negative controls (e.g., inactive enantiomers) to confirm specificity .
Q. How can green chemistry principles be applied to scale up synthesis without compromising yield?
Answer:
- Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) or ethanol-water mixtures to reduce toxicity .
- Catalyst recycling : β-cyclodextrin can be reused ≥5 times without significant loss in yield .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 100°C vs. 4h reflux) while maintaining >85% yield .
Life-cycle assessment (LCA) tools like GREENSCOPE evaluate environmental impact during scale-up .
Q. How are stability and degradation profiles characterized for derivatives in preclinical studies?
Answer:
- Forced degradation studies : Expose compounds to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions (pH 1–13) to identify degradation pathways .
- LC-MS/MS analysis : Detect hydrolytic or oxidative byproducts (e.g., N-oxide formation) .
- Solid-state stability : Use dynamic vapor sorption (DVS) to assess hygroscopicity and crystallinity changes .
Q. What strategies differentiate JAK inhibitors from CDK inhibitors within the pyrrolo[2,3-d]pyrimidine class?
Answer:
- Substituent positioning : JAK inhibitors prioritize 2,4,6-trisubstitution for ATP-binding pocket fit, while CDK inhibitors favor 4-aryloxy groups for hydrophobic interactions .
- Selectivity profiling : JAK inhibitors (e.g., derivative 10 in ) show >100-fold selectivity over CDKs in kinase panels, achieved by optimizing hydrogen bonding with JAK2’s hinge region .
- Cellular validation : JAK inhibitors suppress STAT3 phosphorylation in HEL92.1.7 cells, whereas CDK inhibitors arrest the cell cycle at G1/S in MCF-7 cells .
Notes
- Avoid abbreviations; use full chemical names (e.g., N-methyl-m-bromoanilino instead of "NMBA").
- Cite conflicting data sources explicitly (e.g., anti-BVDV activity in vs. antiproliferative data in ).
- Prioritize peer-reviewed journals (e.g., Eur. J. Med. Chem., Bioorg. Med. Chem. Lett.) over patents for mechanistic insights.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
